5-(2,6-Dichloro-3-fluorophenyl)isoxazole-3-carboxylic Acid
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Overview
Description
5-(2,6-Dichloro-3-fluorophenyl)isoxazole-3-carboxylic Acid is a chemical compound that belongs to the class of isoxazole derivatives. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This particular compound is characterized by the presence of two chlorine atoms and one fluorine atom attached to a phenyl ring, which is further connected to an isoxazole ring with a carboxylic acid group.
Preparation Methods
The synthesis of 5-(2,6-Dichloro-3-fluorophenyl)isoxazole-3-carboxylic Acid typically involves the following steps:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a 1,3-dipolar cycloaddition reaction between nitrile oxides and alkynes or alkenes.
Introduction of the Phenyl Ring: The phenyl ring with the desired substituents (2,6-dichloro-3-fluoro) can be introduced through a coupling reaction, such as Suzuki or Heck coupling.
Industrial production methods may involve optimization of these synthetic routes to ensure high yield and purity of the final product.
Chemical Reactions Analysis
5-(2,6-Dichloro-3-fluorophenyl)isoxazole-3-carboxylic Acid can undergo various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms on the phenyl ring can be substituted with other functional groups using nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the carboxylic acid group, to form corresponding alcohols or aldehydes.
Coupling Reactions: The isoxazole ring can participate in coupling reactions to form larger, more complex molecules.
Common reagents used in these reactions include halogenating agents, reducing agents like lithium aluminum hydride, and oxidizing agents like potassium permanganate. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
5-(2,6-Dichloro-3-fluorophenyl)isoxazole-3-carboxylic Acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 5-(2,6-Dichloro-3-fluorophenyl)isoxazole-3-carboxylic Acid involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar compounds to 5-(2,6-Dichloro-3-fluorophenyl)isoxazole-3-carboxylic Acid include other isoxazole derivatives with different substituents on the phenyl ring. For example:
5-(2,4-Dichloro-5-fluorophenyl)isoxazole-3-carboxylic Acid: Similar structure but with different positions of chlorine and fluorine atoms.
3-(2-Chloro-6-fluorophenyl)-5-methyl-isoxazole-4-carboxylic Acid: Contains a methyl group on the isoxazole ring.
5-(3-Fluorophenyl)isoxazole-3-carboxylic Acid: Lacks chlorine atoms on the phenyl ring.
The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C10H4Cl2FNO3 |
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Molecular Weight |
276.04 g/mol |
IUPAC Name |
5-(2,6-dichloro-3-fluorophenyl)-1,2-oxazole-3-carboxylic acid |
InChI |
InChI=1S/C10H4Cl2FNO3/c11-4-1-2-5(13)9(12)8(4)7-3-6(10(15)16)14-17-7/h1-3H,(H,15,16) |
InChI Key |
JBYSUWXKRLTOTN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1F)Cl)C2=CC(=NO2)C(=O)O)Cl |
Origin of Product |
United States |
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